REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:18])[C:11]2[C:6](=[CH:7][C:8]([NH:12][C:13]([CH3:15])=[O:14])=[CH:9][CH:10]=2)[C:5]([CH3:17])([CH3:16])[CH2:4][CH2:3]1.CN(C)C1C=CC=CC=1.P(Cl)(Cl)(Cl)(Cl)Cl.C(Cl)(=O)C1[CH:43]=[CH:42][C:38]([C:39](Cl)=[O:40])=[CH:37][CH:36]=1.Cl.[CH3:47][OH:48]>C(Cl)Cl>[CH3:1][C:2]1([CH3:18])[CH2:3][CH2:4][C:5]([CH3:17])([CH3:16])[C:6]2[CH:7]=[C:8]([NH:12][C:13]([C:15]3[CH:36]=[CH:37][C:38]([C:39]([O:48][CH3:47])=[O:40])=[CH:42][CH:43]=3)=[O:14])[CH:9]=[CH:10][C:11]1=2
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC(=CC=C12)NC(=O)C)(C)C)C
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Name
|
|
Quantity
|
625 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
206 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
116.6 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
306 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
101.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.06 L
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after which the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the stirring of the mixture
|
Type
|
WAIT
|
Details
|
was continued for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
(at -25° C. to room temperature)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at -20° C. to -30° C. for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 1.3 l of CH2Cl2
|
Type
|
WASH
|
Details
|
The CH2Cl2 layer was washed with 2.6 l of 1N hydrochloric acid, 4 l of water, 5% aqueous solution of sodium bicarbonate and 4 l of water in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
To this residue was added 740 ml methanol
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=2C=CC(=CC2C(CC1)(C)C)NC(=O)C1=CC=C(C(=O)OC)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |